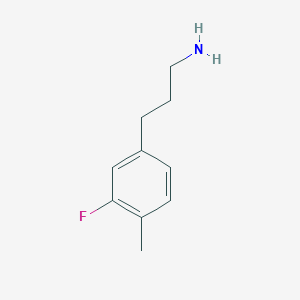

3-(3-Fluoro-4-methylphenyl)propan-1-amine

Description

3-(3-Fluoro-4-methylphenyl)propan-1-amine is an organic compound with the molecular formula C10H14FN It is a derivative of phenylpropanamine, where the phenyl ring is substituted with a fluorine atom at the 3-position and a methyl group at the 4-position

Properties

IUPAC Name |

3-(3-fluoro-4-methylphenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN/c1-8-4-5-9(3-2-6-12)7-10(8)11/h4-5,7H,2-3,6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBTGWEGLGVQPIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCCN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-4-methylphenyl)propan-1-amine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base .

Another method involves the reduction of a corresponding nitro compound. For example, 3-(3-Fluoro-4-methylphenyl)propan-1-nitropropane can be reduced using hydrogen gas in the presence of a metal catalyst such as palladium on carbon to yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-methylphenyl)propan-1-amine can undergo various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield imines or nitriles, while reduction can yield alkanes.

Scientific Research Applications

Chemistry

In the field of chemistry, 3-(3-Fluoro-4-methylphenyl)propan-1-amine serves as a building block for synthesizing more complex organic molecules. Its unique substitution pattern enhances its reactivity and stability, making it suitable for various chemical transformations. The compound can undergo oxidation, reduction, and substitution reactions, allowing for the generation of diverse derivatives that may possess altered properties or enhanced biological activity.

Biology

Research indicates that this compound interacts with neurotransmitter transporters, particularly the serotonin transporter (SERT) and norepinephrine transporter (NET) . These interactions suggest potential roles in modulating mood and cognitive functions, making it a candidate for studying neuropsychiatric disorders such as depression and ADHD. Preliminary studies have shown stimulant properties that could be beneficial in therapeutic contexts.

Medical Applications

This compound is explored for its potential therapeutic properties. Its structure allows it to act as a precursor in the synthesis of pharmaceutical compounds that may exhibit antidepressant or anxiolytic effects. The compound's ability to modulate neurotransmitter levels positions it as a valuable candidate in drug development efforts targeting mood disorders.

Industrial Applications

In industry, this compound is utilized in the development of agrochemicals and specialty chemicals due to its unique chemical properties. Its role as an intermediate in the synthesis of various industrial chemicals highlights its versatility and importance in chemical manufacturing processes.

Case Study 1: Neuropharmacological Research

A study investigated the effects of this compound on serotonin levels in animal models. Results indicated that the compound significantly increased serotonin uptake inhibition, suggesting its potential utility as an antidepressant agent.

Case Study 2: Synthesis of Novel Derivatives

Research focused on synthesizing derivatives of this compound to evaluate their biological activities. Several derivatives demonstrated enhanced binding affinities for SERT and NET compared to the parent compound, indicating promising leads for further drug development.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-methylphenyl)propan-1-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, making it a valuable tool in drug discovery .

Comparison with Similar Compounds

Similar Compounds

3-(4-Isopropylphenyl)propan-1-amine: This compound has a similar structure but with an isopropyl group instead of a fluorine atom.

3-(4-Methylphenyl)propan-1-amine: This compound lacks the fluorine atom, making it less polar and potentially less reactive in certain chemical reactions.

Uniqueness

The presence of the fluorine atom in 3-(3-Fluoro-4-methylphenyl)propan-1-amine imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics can enhance the compound’s performance in various applications, particularly in drug development where fluorine substitution is often used to improve pharmacokinetic properties .

Biological Activity

3-(3-Fluoro-4-methylphenyl)propan-1-amine, also known by its CAS number 1057679-51-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features a propan-1-amine backbone substituted with a 3-fluoro-4-methylphenyl group, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Preliminary studies suggest that it may act as a selective norepinephrine-dopamine reuptake inhibitor (NDRI), which could enhance the levels of these neurotransmitters in the synaptic cleft. This mechanism is crucial for potential applications in treating mood disorders and attention deficit hyperactivity disorder (ADHD).

1. Neurotransmitter Modulation

Research indicates that compounds similar to this compound can influence various neurotransmitter systems:

- Dopaminergic System : Increased dopamine levels may improve mood and cognitive functions.

- Noradrenergic System : Enhanced norepinephrine activity could contribute to increased alertness and energy levels.

2. Potential Therapeutic Applications

Due to its pharmacological profile, this compound may have potential applications in treating:

- Depression : By modulating dopamine and norepinephrine levels.

- ADHD : As a stimulant alternative with potentially fewer side effects compared to traditional amphetamines.

Study 1: NDRI Activity

A study conducted by researchers at the University of Groningen investigated the NDRI properties of structurally similar compounds. They found that modifications in the phenyl ring significantly affected the reuptake inhibition potency. The results indicated that compounds with fluorine substitutions exhibited enhanced activity compared to their non-fluorinated counterparts .

Study 2: Behavioral Impact in Animal Models

In another study, animal models treated with this compound showed increased locomotor activity and reduced depressive-like behaviors in forced swim tests. These findings suggest a potential antidepressant effect, warranting further investigation into its clinical applications .

Data Table: Comparison of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.